molecular formula C15H16N4O2S B2598754 2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide CAS No. 852691-85-1

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide

Cat. No.: B2598754
CAS No.: 852691-85-1
M. Wt: 316.38
InChI Key: FFWCIJWHFOZZCJ-UHFFFAOYSA-N
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Description

The compound “2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide” is a quinazoline . It has a complex structure that includes a five-membered imidazole ring and a quinazoline moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered imidazole ring and a quinazoline moiety . The imidazole ring contains two nitrogen atoms, one bearing a hydrogen atom and the other referred to as pyrrole type nitrogen .

Scientific Research Applications

Anticancer Properties

Quinazolinone derivatives exhibit significant anticancer activities. For example, certain quinazolinone-1,3,4-oxadiazole conjugates have shown remarkable cytotoxic activities against cancer cell lines, such as HeLa, indicating their potential as anticancer agents (Hassanzadeh et al., 2019). Similarly, sulphonyl acetamide analogues on the quinazoline ring have been identified for their potent anticancer activity across various human cancer cell lines, highlighting the therapeutic potential of these compounds (Jabeena Khazir et al., 2020).

Radiomodulatory Effects

Certain quinazolinone derivatives have shown potent radiomodulatory effects. Specifically, a study on 6,8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety demonstrated the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, which plays a significant role in protecting against the damaging effects of radiation (Soliman et al., 2020).

Antimicrobial Activity

Newly synthesized quinazolinone derivatives have been tested for their antimicrobial activity, showing effectiveness against a range of bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Anisetti et al., 2012).

Molecular Docking Studies

Molecular docking studies of quinazolinone derivatives have indicated their potential as inhibitors for specific proteins associated with diseases, supporting their application in drug discovery and development processes. For instance, docking studies of quinazolinone analogues have demonstrated their binding efficacy to target sites, suggesting their utility in designing drugs with specific molecular targets (El-Badry et al., 2020).

Green Synthesis

Research has also focused on the green synthesis of quinazolinone derivatives, emphasizing environmentally friendly and sustainable methods. These studies highlight the potential for efficient and eco-friendly synthesis routes for these compounds, contributing to greener chemistry practices (Reddy et al., 2015).

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-8(2)12-14(21)19-13(18-12)9-5-3-4-6-10(9)17-15(19)22-7-11(16)20/h3-6,8,12H,7H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWCIJWHFOZZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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